molecular formula C6H9N3 B12954077 2-Hydrazono-1-methyl-1,2-dihydropyridine

2-Hydrazono-1-methyl-1,2-dihydropyridine

Cat. No.: B12954077
M. Wt: 123.16 g/mol
InChI Key: AGQSTVBBSLABBN-VURMDHGXSA-N
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Description

2-Hydrazono-1-methyl-1,2-dihydropyridine is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazono-1-methyl-1,2-dihydropyridine typically involves the condensation of 1-methyl-1,2-dihydropyridine with hydrazine or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazono-1-methyl-1,2-dihydropyridine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, hydrazine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Hydrazono-1-methyl-1,2-dihydropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazono-1-methyl-1,2-dihydropyridine involves its interaction with nucleophilic regions of biological molecules. It can form covalent bonds with nucleophiles, leading to the modification of proteins, DNA, and other biomolecules. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Hydrazono-1-methyl-1,2-dihydropyridine stands out due to its specific structure, which allows it to participate in a diverse range of chemical reactions

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(Z)-(1-methylpyridin-2-ylidene)hydrazine

InChI

InChI=1S/C6H9N3/c1-9-5-3-2-4-6(9)8-7/h2-5H,7H2,1H3/b8-6-

InChI Key

AGQSTVBBSLABBN-VURMDHGXSA-N

Isomeric SMILES

CN\1C=CC=C/C1=N/N

Canonical SMILES

CN1C=CC=CC1=NN

Origin of Product

United States

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